2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Description
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a tertiary amine featuring a pyrrolidine scaffold substituted with benzyl-methyl-amino and ethanol groups. Its stereochemistry at the pyrrolidine C3 position (S-configuration) is critical for molecular interactions, particularly in medicinal chemistry contexts. The compound’s molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(11-13-5-3-2-4-6-13)14-7-8-16(12-14)9-10-17/h2-6,14,17H,7-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJOQLFZFMQBGJ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Synthesis
The pyrrolidine ring is typically constructed via hydrogenation of 2-methylpyrroline , a cost-effective starting material. Platinum-based catalysts, such as 5% Pt/C or platinum(IV) oxide , enable high-yield hydrogenation in ethanol-methanol mixtures (2:1 to 3:1 v/v) at ambient temperature. This step produces racemic 2-methylpyrrolidine, which is subsequently resolved using L- or D-tartaric acid to isolate the (S) -enantiomer.
Table 1: Hydrogenation Conditions for Pyrrolidine Formation
| Catalyst | Solvent Ratio (EtOH:MeOH) | Temperature (°C) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| 5% Pt/C | 2:1 | 25 | 92 | 50 |
| PtO2 | 3:1 | 25 | 89 | 48 |
Introduction of the Benzyl-Methyl-Amino Group
The 3-position substituent is introduced via reductive amination using benzaldehyde and methylamine. A two-step protocol is employed:
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Condensation : Benzaldehyde reacts with methylamine in ethanol to form an imine intermediate.
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Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine.
Key Optimization :
-
Excess methylamine (2.5 equiv) ensures complete imine formation.
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Ethanol as the solvent minimizes side reactions compared to THF or DMF.
Ethanol Moiety Functionalization
Nucleophilic Substitution
The ethanol group is introduced via epoxide ring-opening or alkylation of the pyrrolidine nitrogen:
Table 2: Comparison of Ethanol Functionalization Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Epoxide | THF | 0 | 85 | <5% diol |
| Alkylation | DMF | 60 | 78 | 12% chloroether |
Resolution and Purification Strategies
Recrystallization for Enantiomeric Enrichment
Racemic mixtures are resolved using L-tartaric acid in ethanol-methanol (90% v/v, 2:1 ratio). Recrystallization increases optical purity from 50% ee to >98% ee after three cycles.
Mechanistic Insight :
The tartrate salt of the (S) -enantiomer exhibits lower solubility in alcohol mixtures, enabling selective crystallization.
Chromatographic Separation
Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee but is less scalable than recrystallization.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Pharmaceutical Development :
- The compound serves as a building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy.
- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain pathogens, suggesting potential use in antimicrobial therapies.
-
Antimicrobial Properties :
- Recent studies have shown that 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Results :
These findings indicate its potential for treating infections caused by these pathogens.Pathogen MIC (mg/mL) Staphylococcus aureus 0.0039 - 0.025 Escherichia coli 0.0039 - 0.025
Organic Synthesis
-
Intermediate in Chemical Reactions :
- The compound can act as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and specialty chemicals.
- Synthetic Routes :
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzyl group via nucleophilic substitution.
- Attachment of the ethanol moiety through reactions with ethylene oxide.
-
Chemical Reactions Analysis :
Reaction Type Description Oxidation Ethanol moiety can be oxidized to form aldehydes or carboxylic acids. Reduction Can be reduced to form amines or alcohol derivatives. Substitution Benzyl group can be substituted with other functional groups.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-YL)methanol
- Structure: Features a benzylamino group and methanol instead of ethanol.
- Stereochemistry : The (2S,3R) configuration vs. (S)-configuration at C3 in the target compound may lead to divergent biological activity .
- Molecular Weight : 296.4 g/mol, larger due to additional benzyl group .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Key Compounds
Key Observations:
- Bioavailability: The ethanol group in the target compound may improve solubility compared to analogs lacking polar groups (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine) .
- Stereochemistry : The (S)-configuration is critical; analogs with alternate stereochemistry (e.g., (2S,3R) in ) show distinct physicochemical profiles .
- Synthetic Routes : Common methods include reductive amination () and nucleophilic substitution (), though yields vary with substituent complexity.
Functional and Therapeutic Comparisons
- Kinase Inhibition Potential: Pyrrolidine derivatives are explored as TRK kinase inhibitors (), though the target compound’s specific activity remains unconfirmed. Structural analogs with fluorophenyl groups (e.g., ’s 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl) derivatives) exhibit enhanced kinase binding due to electron-withdrawing substituents, a feature absent in the target compound .
- Metabolic Stability : Cyclopropyl-substituted analogs () may resist oxidative metabolism better than methyl-substituted compounds, suggesting a trade-off between activity and stability .
Biological Activity
2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a benzyl group, and an ethanol moiety, which contribute to its unique biological properties. The IUPAC name is 2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol , and it has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H24N2O |
| Molecular Weight | 252.36 g/mol |
| InChI | InChI=1S/C15H24N2O/c1-16(11-14-5-3-2-4-6-14)12-15-7-8-17(13-15)9-10-18/h2-6,15,18H,7-13H2,1H3 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors involved in neurotransmission and other physiological processes. The precise mechanisms can vary based on the target tissue and the presence of other interacting compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy
A comparative analysis of various pyrrolidine derivatives shows that this compound has promising Minimum Inhibitory Concentration (MIC) values:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 2-{3-[Benzyl-methyl-amino]-methyl-pyrrolidin-1-yl}-ethanol | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |
| Other Pyrrolidine Derivatives | Varies | Various |
The compound demonstrated complete inhibition of bacterial growth within 8 hours against Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been explored for neuroprotective effects. Research indicates that derivatives with similar structures exhibit acetylcholinesterase (AChE) inhibition, which is crucial in managing neurodegenerative diseases such as Alzheimer's.
Neuroprotective Study Findings
A study evaluating AChE inhibition found that certain derivatives showed significant activity:
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 0.5 |
| Compound B | 75 | 0.8 |
| 2-{3-[Benzyl-methyl-amino]-methyl-pyrrolidin-1-yl}-ethanol | TBD | TBD |
These findings suggest that structural modifications can enhance the neuroprotective profile of pyrrolidine derivatives .
Case Studies and Applications
Case Study 1: Antibacterial Activity
In a controlled study, the antibacterial efficacy of 2-{3-[Benzyl-methyl-amino]-methyl-pyrrolidin-1-yl}-ethanol was evaluated against common pathogens. The results indicated that the compound exhibited potent activity comparable to standard antibiotics.
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective potential of similar compounds in vitro using SH-SY5Y neuronal cells exposed to oxidative stress. The results showed that these compounds significantly reduced cell death and oxidative damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution of a pyrrolidine precursor with a benzyl-methyl-amine derivative. Key steps include:
- Alkylation of (S)-3-aminopyrrolidine using benzyl bromide or iodide under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF).
- Subsequent ethanolamine coupling via reductive amination or carbamate formation .
- Critical Parameters : Solvent polarity (e.g., DMF for high reactivity vs. THF for controlled kinetics), temperature (room temp. for stability vs. reflux for faster kinetics), and stoichiometric ratios (excess alkylating agent to drive completion). Yields range from 50–75% depending on purity control via recrystallization or column chromatography .
Q. How is the stereochemical integrity of the (S)-configured pyrrolidine moiety verified during synthesis?
- Methodology :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Optical Rotation : Comparison with literature values for specific rotation ([α]D).
- X-ray Crystallography : Resolves absolute configuration via crystallographic data (e.g., Flack parameter) .
- Validation : Consistency between synthetic batches and reference standards ensures stereochemical fidelity .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Mechanistic Insights : The compound’s tertiary amine and ethanolamine moieties suggest interactions with:
- Neurotransmitter Receptors : Potential modulation of adrenergic or dopaminergic receptors due to structural similarity to endogenous amines.
- Enzyme Inhibition : Binding to monoamine oxidases (MAOs) or phosphodiesterases (PDEs) via competitive inhibition .
- Experimental Validation : Radioligand binding assays (e.g., with [³H]-naloxone for opioid receptors) and functional cAMP assays are recommended to confirm targets .
Advanced Research Questions
Q. How does stereochemistry (S vs. R configuration) impact biological activity and receptor binding?
- Case Study : In analogs like 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, the R-configuration enhances affinity for serotonin receptors by 3-fold compared to the S-form, likely due to optimized spatial alignment with hydrophobic receptor pockets .
- Methodology : Use enantioselective synthesis paired with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses. Validate via IC₅₀ comparisons in dose-response assays .
Q. How should researchers resolve contradictions in reported receptor-binding data?
- Example Contradiction : One study reports µ-opioid receptor agonism (EC₅₀ = 120 nM), while another shows no activity. Potential causes include:
- Assay Variability : Differences in cell lines (CHO vs. HEK293) or endpoint measurements (cAMP vs. calcium flux).
- Purity Issues : Trace solvents (e.g., DMSO) may interfere with results.
- Resolution : Replicate studies under standardized conditions (e.g., uniform cell lines, ≥95% compound purity via HPLC) and employ orthogonal assays (e.g., β-arrestin recruitment) .
Q. What strategies optimize synthetic yield for scale-up in lead optimization?
- Process Chemistry Insights :
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs, improving yield by 15% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation, achieving 85% yield in pilot-scale batches .
- Key Metrics : Monitor reaction progress via inline FTIR or LC-MS to identify bottlenecks (e.g., byproduct formation) .
Q. How do structural modifications (e.g., benzyl vs. substituted benzyl groups) alter pharmacokinetic properties?
- Comparative Data :
| Substituent | LogP | t₁/₂ (in vitro) | Plasma Protein Binding |
|---|---|---|---|
| Benzyl | 2.1 | 3.2 hrs | 89% |
| 4-Fluoro-benzyl | 2.4 | 5.1 hrs | 92% |
- Methodology : Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability. Assess via hepatocyte clearance assays and PAMPA for permeability .
Q. What in vitro/in vivo discrepancies are observed in toxicity profiles, and how are they addressed?
- Case Example : In vitro cytotoxicity (IC₅₀ = 10 µM in HepG2 cells) vs. in vivo LD₅₀ > 200 mg/kg in rodents. Discrepancies may arise from:
- Metabolic Activation : Prodrug conversion in vivo not replicated in vitro.
- Tissue Distribution : Plasma protein binding reduces free drug concentration.
- Mitigation : Perform metabolite profiling (LC-HRMS) and physiologically based pharmacokinetic (PBPK) modeling to predict human doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
